Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-71-8) is a bicyclic amine derivative featuring a 3,7-diazabicyclo[3.3.1]nonane core. Key structural elements include:
- Bicyclic framework: A rigid 3,7-diazabicyclo[3.3.1]nonane scaffold, which confers conformational stability.
- Substituents: A benzyl group at position 7 and a tert-butoxycarbonyl (Boc) protecting group at position 3.
- Physicochemical properties: Molecular formula C₁₉H₂₈N₂O₂, molecular weight 316.44 g/mol, and storage at room temperature (stable when sealed in dry conditions) .
This compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde under reflux conditions . Its primary applications lie in medicinal chemistry, particularly as a precursor for nicotinic acetylcholine receptor (nAChR) ligands .
Properties
IUPAC Name |
tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLCCGFMLBSXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626119 | |
| Record name | tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227940-71-8 | |
| Record name | tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazabicyclo Nonane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo nonane structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural framework is conducive to modifications that can lead to the development of new drug candidates targeting various diseases.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against cancer cell lines, demonstrating significant cytotoxicity in vitro. The mechanism of action was linked to the induction of apoptosis in cancer cells, suggesting potential for further development as an anticancer agent.
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly in modulating dopamine and serotonin receptors.
Case Study: Behavioral Studies
In animal models, administration of this compound showed alterations in locomotor activity and anxiety-like behaviors, providing insights into its potential use in treating neuropsychiatric disorders.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry, facilitating the construction of complex molecular architectures.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed | 85 |
| Cyclization | Acidic conditions | 75 |
| Functionalization | Nucleophilic substitution | 90 |
Mechanism of Action
The mechanism of action of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo nonane core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzyl group and tert-butyl ester moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Substituents and Functional Groups
Table 1: Key Structural Differences and Properties
Key Observations:
- Functional groups : The 9-oxo and 9-hydroxy derivatives exhibit increased polarity compared to the parent compound, influencing solubility and biological interactions .
- Salt forms : Hydrochloride salts (e.g., C₁₂H₂₃ClN₂O₂) improve aqueous solubility, critical for pharmaceutical formulations .
Key Insights:
- Diversity-oriented synthesis: Substituents like phenoxypropyl or cyanophenoxy groups are introduced via epoxide ring-opening or alkylation, enabling tailored biological activity .
- Medicinal chemistry : Bispidine derivatives are explored for their ability to mimic peptide structures, enhancing drug design versatility .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Benzyl and Boc groups in the parent compound contribute to high logP values, favoring blood-brain barrier penetration .
- Solubility : Hydrochloride salts (e.g., MFCD27918517) exhibit improved solubility (>10 mg/mL in water) compared to free bases .
- Stability : 9-Oxo and 9-hydroxy derivatives may show sensitivity to oxidation, requiring inert storage conditions .
Biological Activity
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 227940-71-8) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has been studied for its biological activity, particularly its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes.
Chemical Structure and Properties
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.45 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
The compound's structure includes a diazabicyclo framework, which is known for its ability to interact with biological macromolecules.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that compounds derived from the diazabicyclo[3.3.1]nonane scaffold can exhibit selective binding to nAChRs, particularly the α4β2 subtype, which is implicated in cognitive functions and is a target for neuropharmacological interventions.
Key Findings :
- Binding Affinity : The binding affinity of this compound to nAChRs has been assessed through radioligand binding studies, revealing significant interaction profiles.
- Mechanism of Action : The compound acts as an agonist at nAChRs, leading to activation of downstream signaling pathways that could influence neurotransmitter release and neuronal excitability.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Functional Groups : The presence of the tert-butyl and benzyl groups enhances lipophilicity and may improve receptor binding.
- Nitrogen Atoms : The diazabicyclo structure contributes to the compound's ability to form hydrogen bonds with receptor sites, enhancing its binding affinity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | C19H28N2O2 | Contains an amino group; potential for different receptor interactions |
| Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | C19H26N2O3 | Features an oxo group; may exhibit distinct pharmacological properties |
These comparisons highlight the unique pharmacological profiles that can arise from minor structural modifications.
Case Studies and Research Findings
Several studies have explored the pharmacological implications of this compound:
- Electrophysiological Studies : Experiments conducted on Xenopus oocytes expressing various nAChR subtypes demonstrated that this compound can elicit different activation profiles depending on the receptor subtype targeted .
- Pharmacological Applications : Preliminary investigations suggest potential applications in treating cognitive disorders by modulating cholinergic signaling pathways .
Q & A
Q. What are the established synthetic routes for Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?
The compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol. Key steps include refluxing with paraformaldehyde (added in two portions: 1 h and 5 h) and subsequent solvent evaporation. Acetic acid is used as a catalyst, and the reaction yields a bicyclic structure through intramolecular cyclization . Alternative routes involve Huang-Minlon reduction for related diazabicyclo derivatives, optimizing reductive amination conditions for higher yields .
Q. What analytical methods are used to confirm the compound’s structure and purity?
Characterization relies on:
- Spectroscopy : H and C NMR to confirm regiochemistry and substitution patterns.
- Elemental analysis : Matching calculated and observed C/H/N ratios (e.g., Anal. calcd. for CHNO: C 61.60%, H 9.25%, N 7.56%; Found: C 61.58%, H 9.21%, N 7.50%) .
- Chromatography : HPLC or TLC to assess purity (typically ≥95% as per commercial standards) .
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, chemical-resistant suits, and respiratory protection if aerosolization occurs .
- Spill management : Use vacuum collection to avoid environmental release; dispose via licensed waste facilities .
- Storage : Stable under inert conditions; avoid moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can low yields in the Mannich reaction step be addressed?
- Reagent ratios : Optimize stoichiometry of benzylamine and paraformaldehyde (e.g., 1:2.2 molar ratio in ).
- Temperature control : Prolonged reflux (5+ hours) ensures complete cyclization .
- Catalyst screening : Replace acetic acid with Lewis acids (e.g., ZnCl) to accelerate imine formation .
- Workup : Solvent removal under reduced pressure minimizes decomposition .
Q. What pharmacological applications are explored for this scaffold?
Derivatives of 3,7-diazabicyclo[3.3.1]nonane show promise as:
- Orexin receptor antagonists : Potential for treating insomnia (e.g., daridorexant analogs) .
- Analgesics : Complexation with β-cyclodextrin enhances bioavailability and reduces toxicity (e.g., NA-332, which outperformed tramal in pain models) .
- Nicotinic acetylcholine receptor ligands : Subtype-selective modulation for neurological disorders .
Q. How should contradictory spectral data during characterization be resolved?
- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .
- Crystallography : X-ray diffraction resolves ambiguous stereochemistry in bicyclic systems .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete cyclization or oxidation) .
Q. What strategies improve regioselective functionalization of the diazabicyclo scaffold?
- Protecting groups : The tert-butyloxycarbonyl (Boc) group shields the 3-position, enabling selective benzylation at the 7-position .
- Microwave-assisted synthesis : Enhances reaction control for asymmetric substitutions .
- Enzymatic catalysis : Lipases or oxidoreductases achieve enantioselective modifications .
Q. What are the environmental and disposal considerations for this compound?
- Ecotoxicity : Limited data, but structural analogs suggest moderate persistence; prevent soil/water contamination .
- Waste treatment : Incineration via licensed facilities with NO scrubbers to mitigate hazardous decomposition (e.g., CO, NO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
